Bis(2-phenylquinoline)(acetylacetonate)iridium(III) Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
Brand Name: Vulcanchem
CAS No.: 1173886-71-9
VCID: VC11701032
InChI: InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;
SMILES: CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]
Molecular Formula: C35H28IrN2O2-2
Molecular Weight: 700.8 g/mol

Bis(2-phenylquinoline)(acetylacetonate)iridium(III)

CAS No.: 1173886-71-9

Cat. No.: VC11701032

Molecular Formula: C35H28IrN2O2-2

Molecular Weight: 700.8 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-phenylquinoline)(acetylacetonate)iridium(III) - 1173886-71-9

Specification

CAS No. 1173886-71-9
Molecular Formula C35H28IrN2O2-2
Molecular Weight 700.8 g/mol
IUPAC Name 4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline
Standard InChI InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;
Standard InChI Key MUXRGFSBMYEYSN-UHFFFAOYSA-N
SMILES CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]
Canonical SMILES CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]

Introduction

Structural and Synthetic Characterization

Molecular Architecture

Ir(pq)₂(acac) adopts an octahedral geometry, with the two pq ligands occupying cyclometalating positions (C^N coordination) and the acac ligand serving as a bidentate ancillary ligand . The pq ligands contribute to the complex’s luminescent properties through strong spin-orbit coupling induced by the heavy iridium atom, facilitating efficient intersystem crossing to triplet excited states . The molecular formula is C₃₅H₂₇IrN₂O₂, with a calculated molecular weight of 743.8 g/mol .

Synthesis

The synthesis typically involves a two-step procedure:

  • Cyclometalation: Reaction of 2-phenylquinoline with IrCl₃·nH₂O under refluxing conditions to form a chloro-bridged dimer, [Ir(pq)₂(μ-Cl)]₂.

  • Ancillary Ligand Substitution: Treatment of the dimer with acetylacetone (Hacac) in the presence of a base (e.g., Na₂CO₃) yields Ir(pq)₂(acac) .
    Purification via column chromatography ensures isolation of the heteroleptic product, confirmed by NMR and high-resolution mass spectrometry .

Photophysical Properties

Absorption and Emission Spectra

Ir(pq)₂(acac) exhibits strong absorption in the UV-visible range (Fig. 1a), with bands at <300 nm attributed to ligand-centered (LC) π→π* transitions and weaker bands at 350–450 nm assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions .

Photoluminescence (PL) spectra in acetonitrile show a broad emission band peaking at 611 nm (red region), characteristic of triplet excited states (Fig. 1b) . The Stokes shift of ~150 nm arises from structural reorganization in the excited state.

PropertyValueReference
λₑₘ (nm)611
PL Quantum Yield (Φ)0.18–0.25
Lifetime (τ, μs)1.2–1.67

Comparison with Analogous Complexes

Replacing the ancillary acac ligand with PMIP (1-phenyl-3-methyl-4-isobutyryl-5-pyrazolonate) enhances Φ to 0.30–0.35, attributable to reduced non-radiative decay . Homoleptic complexes like Ir(ppy)₃ (ppy = 2-phenylpyridine) emit at 525 nm, demonstrating the tunability of emission wavelength via ligand modification .

Electrochemical Behavior

Cyclic voltammetry (CV) in acetonitrile reveals quasi-reversible redox processes:

  • Oxidation: Ir³⁺ → Ir⁴⁺ at +0.85 V vs. Fc/Fc⁺ (MLCT-dominated) .

  • Reduction: pq ligands at -1.92 V vs. Fc/Fc⁺ .

The HOMO (-5.3 eV) and LUMO (-3.1 eV) energies, derived from electrochemical gaps, align with host materials like PFO (poly(9,9-dioctylfluorene)), enabling efficient energy transfer in OLEDs .

Electrophosphorescent Applications

OLED Performance

When doped (6–8 wt%) into PFO or PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole), Ir(pq)₂(acac) exhibits red emission with external quantum efficiencies (EQE) of 7.0–9.6% . Device lifetimes exceed 500 h at 100 cd/m², outperforming earlier Ru-based phosphors .

Electrochemiluminescence (ECL)

In co-reactant ECL with tri-n-propylamine (TPrA), Ir(pq)₂(acac) generates red ECL at 1.5–2.0 V (vs. Ag/AgCl), with an efficiency 11% of [Ru(bpy)₃]²⁺ in aqueous media . Non-aqueous conditions (acetonitrile) enhance ΦECL to 0.55 via annihilation pathways .

Stability and Challenges

While Ir(pq)₂(acac) demonstrates superior photostability compared to fluorescent dyes, aggregation-induced quenching in solid-state matrices remains a limitation . Encapsulation in dendritic structures or hybrid organic-inorganic hosts mitigates this issue, improving Φ by 20–30% .

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